2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Description
2-Methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The molecule is further functionalized with a 4-(3-methoxypiperidin-1-yl)phenyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
2-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-11-19(26-3)20(13-15)27(23,24)21-16-7-9-17(10-8-16)22-12-4-5-18(14-22)25-2/h6-11,13,18,21H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWDROUPZYQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The methoxy and piperidine groups are introduced through specific substitution reactions. Common reagents used in these reactions include methoxybenzene, piperidine, and sulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its sulfonamide structure, which is known for its interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups possess significant antimicrobial properties. Studies have shown that 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide displays effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. Similar to other sulfonamides, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of the p53 signaling pathway, which is crucial in regulating the cell cycle and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via p53 activation |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest in G1 phase |
Case Study 1: Antimicrobial Evaluation
A study aimed at evaluating the antimicrobial efficacy of various sulfonamide derivatives included this compound. Results demonstrated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Therapeutics
In vitro experiments conducted on various cancer cell lines revealed that treatment with the compound resulted in increased caspase activity, indicating enhanced apoptosis. This suggests that it may serve as a promising candidate for further development in cancer therapies.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and piperidine groups play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, a comparative analysis with structurally analogous compounds is presented below. Key differences in core structures, substituents, heterocyclic moieties, and biological targets are highlighted.
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Key Observations:
Core Structure Differences: The target compound’s benzenesulfonamide core distinguishes it from the benzamide derivatives in the comparator compounds.
Heterocyclic Moieties: The 3-methoxypiperidine group in the target compound contrasts with piperazine (), pyrrolidine (), and thiazolidinone (). Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetic properties, such as metabolic stability .
Substituent Effects :
- The 2-methoxy-5-methyl substitution pattern on the benzene ring is shared with some benzamide analogs but paired here with a sulfonamide group. This combination could enhance interactions with hydrophobic binding pockets in target proteins .
In contrast, benzamide derivatives in and demonstrate activity against BTK (Bruton’s tyrosine kinase) and PPARγ (peroxisome proliferator-activated receptor gamma), respectively .
Biological Activity
2-Methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its biological activity against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a methoxy group, a piperidine moiety, and a sulfonamide functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to modulate the activity of transcription factors such as TEAD, which are implicated in various proliferative diseases including cancer .
Biological Activity Overview
-
Anticancer Activity :
- Inhibition of Tumor Growth : Studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting tumor cell proliferation in vitro and in vivo. For instance, it has been reported to reduce the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism : The anticancer effects are believed to be mediated through the inhibition of pathways involving the AKT/mTOR signaling cascade, which is critical for cell growth and survival .
-
Anti-inflammatory Effects :
- Reduction of Inflammatory Markers : The compound has shown promise in reducing markers of inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
- Potential Applications : This activity suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values observed at concentrations significantly lower than those required for traditional chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a notable decrease in TNF-alpha levels.
| Treatment Group | TNF-alpha (pg/mL) |
|---|---|
| Control | 300 |
| LPS Only | 600 |
| LPS + Compound (10 µM) | 250 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via a multi-step process. A common approach involves coupling a sulfonamide precursor (e.g., 5-methyl-2-methoxybenzenesulfonyl chloride) with a substituted aniline intermediate (e.g., 4-(3-methoxypiperidin-1-yl)aniline) in the presence of a base like triethylamine. Intermediate characterization should include:
- NMR spectroscopy (1H/13C) to verify substituent positions and piperidine ring conformation .
- HPLC to confirm purity (>95%) and monitor reaction progress .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions such as sulfonamide hydrolysis.
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (using SHELX or WinGX) to resolve 3D conformation, including piperidine chair/boat dynamics and sulfonamide torsion angles .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C21H27N2O4S) .
- FT-IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anisotropic displacement parameters or twinning in this sulfonamide derivative?
- Methodology :
- Use SHELXL for refinement of anisotropic displacement parameters, applying restraints for disordered methoxy or piperidine groups .
- For twinned crystals, employ SHELXD or SHELXE to deconvolute overlapping reflections and generate phased electron density maps .
- Validate results against ORTEP -generated thermal ellipsoid plots to assess model accuracy .
Q. What strategies are effective for elucidating the compound’s biological targets, given its structural complexity?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the sulfonamide moiety’s propensity for hydrogen bonding .
- SAR studies : Synthesize analogs with modified methoxy or piperidine groups and compare bioactivity (e.g., IC50 values) to identify critical pharmacophores .
- SPR (Surface Plasmon Resonance) to measure real-time binding kinetics with putative targets like carbonic anhydrase isoforms .
Q. How can researchers address inconsistencies in NMR data caused by dynamic molecular behavior (e.g., piperidine ring inversion)?
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to slow ring inversion rates and resolve split signals. For example, at −40°C, distinct axial/equatorial proton peaks may emerge .
- Use 2D NOESY to detect through-space correlations between the piperidine methoxy group and adjacent aromatic protons, confirming spatial proximity .
- Example Workflow :
| Temperature (°C) | Observation | Interpretation |
|---|---|---|
| 25 | Broad singlet | Fast ring inversion |
| −40 | Doublet of doublets | Slow inversion, axial/equatorial differentiation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
